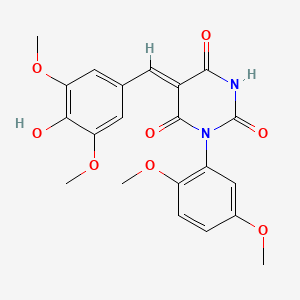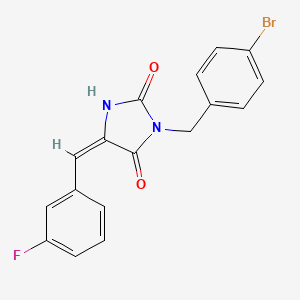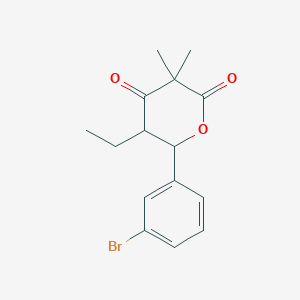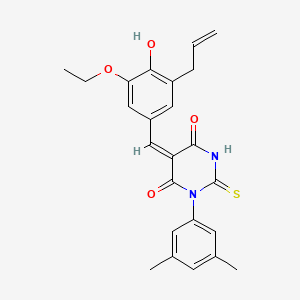![molecular formula C23H19ClN2O2 B5915870 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5915870.png)
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide, commonly known as BZVA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZVA belongs to the class of organic compounds known as benzamides and is characterized by its unique chemical structure. In
作用機序
The mechanism of action of BZVA is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. BZVA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. BZVA has also been shown to inhibit the activity of the dopamine transporter, which is a receptor that plays a role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BZVA has been shown to have several biochemical and physiological effects. Studies have shown that BZVA can induce apoptosis in cancer cells by activating the caspase pathway. BZVA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. BZVA has been shown to inhibit the activity of HDACs, which are enzymes that play a role in the regulation of gene expression. BZVA has also been shown to inhibit the activity of the dopamine transporter, which is a receptor that plays a role in the regulation of dopamine levels in the brain.
実験室実験の利点と制限
One of the main advantages of using BZVA in lab experiments is its potent anti-cancer properties. BZVA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. BZVA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, one of the limitations of using BZVA in lab experiments is its potential toxicity. Studies have shown that BZVA can induce cell death in normal cells as well as cancer cells, suggesting that caution should be exercised when using BZVA in lab experiments.
将来の方向性
There are several future directions for research on BZVA. One area of research is the development of BZVA-based anti-cancer drugs. Studies have shown that BZVA has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Another area of research is the development of BZVA-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that BZVA can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of BZVA and its potential applications in scientific research.
合成法
The synthesis of BZVA involves the reaction between 2-chlorobenzoyl chloride and N-benzylglycine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BZVA. The synthesis of BZVA has been reported in several studies, and various modifications to the synthesis method have been proposed to improve the yield and purity of the product.
科学的研究の応用
BZVA has been studied extensively for its potential applications in scientific research. One of the most promising applications of BZVA is in the field of cancer research. Studies have shown that BZVA has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. BZVA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BZVA has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that BZVA can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-20-14-8-7-13-19(20)22(27)26-21(15-17-9-3-1-4-10-17)23(28)25-16-18-11-5-2-6-12-18/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZXSWKLHCGIHN-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915789.png)

![4-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915806.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)

![4-[4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915839.png)
![3-(4-chloro-3-nitrophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5915840.png)
![methyl {2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915845.png)

![4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915854.png)
![3-(5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915861.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915876.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5915877.png)
